molecular formula C21H26N2O5S B2910355 methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448043-52-4

methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2910355
CAS No.: 1448043-52-4
M. Wt: 418.51
InChI Key: RPEMPEYMUCRKJI-UHFFFAOYSA-N
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Description

Methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Biological Activity

Methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₅S
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 102652-86-8

The compound features a dihydroisoquinoline core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing the dihydroisoquinoline structure exhibit significant anticancer activity. For instance, a study on related isoquinoline derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves modulation of signaling pathways such as PI3K/Akt and MAPK .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast cancer)10.5Apoptosis induction
Study BHeLa (cervical cancer)8.2Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Activity

This compound has shown promise in neuroprotection studies. In vitro experiments suggest that it can protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression.
  • Modulation of Gene Expression : The compound can alter the expression of genes related to apoptosis and inflammation.
  • Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in cells.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The administration resulted in significant tumor reduction compared to controls, with minimal side effects observed. Histological analysis confirmed reduced proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation) within the tumors .

Properties

IUPAC Name

methyl 7-[[4-(2-methylpropoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15(2)14-28-19-6-8-20(9-7-19)29(25,26)22-18-5-4-16-10-11-23(21(24)27-3)13-17(16)12-18/h4-9,12,15,22H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEMPEYMUCRKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.